molecular formula C13H21BN2O4S B7953764 [4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid

[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7953764
M. Wt: 312.2 g/mol
InChI Key: GZOKHRQMZMSLJF-UHFFFAOYSA-N
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Description

[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid: is a boronic acid derivative that features a piperazine ring substituted with a propyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(4-propylpiperazin-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4S/c1-2-7-15-8-10-16(11-9-15)21(19,20)13-5-3-12(4-6-13)14(17)18/h3-6,17-18H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKHRQMZMSLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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